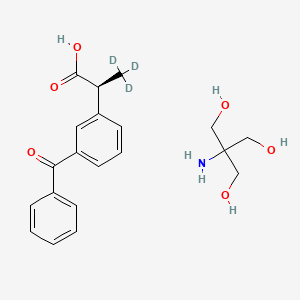
Dexketoprofen-d3 (trometamol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexketoprofen-d3 (trometamol) is a non-steroidal anti-inflammatory drug (NSAID) that is the deuterated form of dexketoprofen trometamol. It is used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is particularly effective in the treatment of mild to moderate pain, including musculoskeletal pain, dysmenorrhoea, and toothache .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dexketoprofen-d3 (trometamol) involves the deuteration of dexketoprofen, which is the (S)-enantiomer of ketoprofenThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of dexketoprofen-d3 (trometamol) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The final product is then purified using techniques such as crystallization and chromatography to obtain the desired purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
Dexketoprofen-d3 (trometamol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various hydroxyl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as bromine and chlorine can be used for halogenation reactions
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, alcohols, and halogenated compounds. These products can have different pharmacological properties and can be used for further chemical modifications .
Applications De Recherche Scientifique
Dexketoprofen-d3 (trometamol) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of dexketoprofen.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Dexketoprofen-d3 (trometamol) is used in clinical research to evaluate its efficacy and safety in the treatment of various pain conditions.
Industry: It is used in the pharmaceutical industry for the development of new formulations and drug delivery systems
Mécanisme D'action
Dexketoprofen-d3 (trometamol) exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By blocking the COX enzymes, dexketoprofen-d3 (trometamol) reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketoprofen: The racemic mixture of dexketoprofen and its ®-enantiomer.
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID used for the treatment of pain and inflammation.
Uniqueness
Dexketoprofen-d3 (trometamol) is unique due to its deuterated form, which provides improved pharmacokinetic properties compared to its non-deuterated counterpart. The deuterium atoms increase the metabolic stability of the compound, leading to a longer duration of action and potentially reduced side effects .
Propriétés
Formule moléculaire |
C20H25NO6 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1/i1D3; |
Clé InChI |
QUZMDHVOUNDEKW-SNOXFQHYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O |
SMILES canonique |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


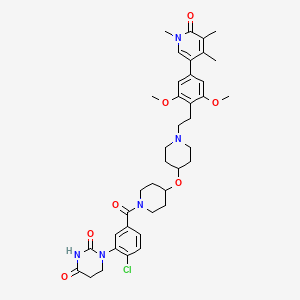
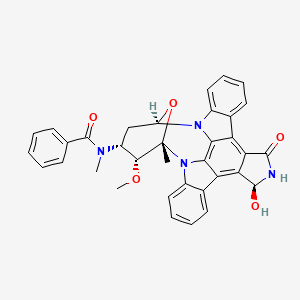
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
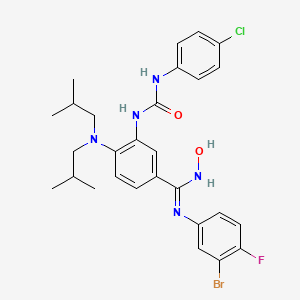
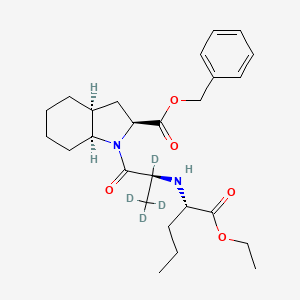
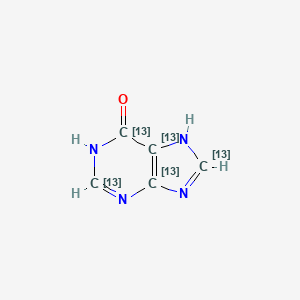
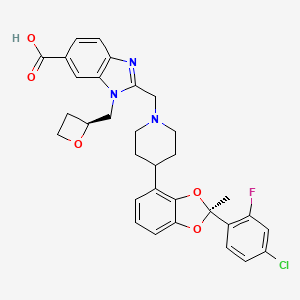
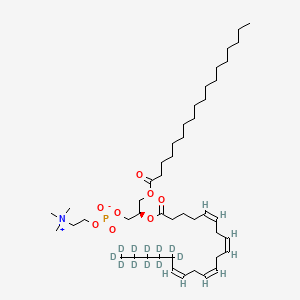
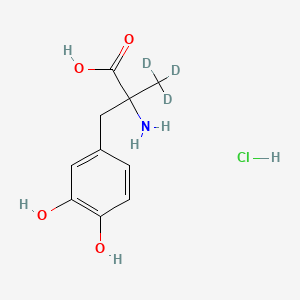




![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)
